

Spectroscopic data of 2-Nitrotoluene (IR, UV, NMR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrotoluene

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Spectroscopic Analysis of 2-Nitrotoluene: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for **2-nitrotoluene** ($C_7H_7NO_2$), a key intermediate in the synthesis of various dyes, agricultural chemicals, and rubber additives. Aimed at researchers and professionals in drug development and chemical sciences, this document compiles and interprets data from Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Detailed experimental protocols and workflow visualizations are included to support practical application and structural elucidation.

Spectroscopic Data Summary

The following sections present the quantitative data derived from the four primary methods of spectroscopic analysis for **2-nitrotoluene**.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum of **2-nitrotoluene** is characterized by strong absorptions corresponding to the nitro group, the aromatic ring, and the methyl group.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2980 - 2920	Weak-Medium	Methyl (CH ₃) C-H Stretch
~1525	Strong	N-O Asymmetric Stretch (NO ₂) [1]
~1465	Medium	C=C Aromatic Ring Stretch
~1350	Strong	N-O Symmetric Stretch (NO ₂) [1]
~785	Strong	C-H Out-of-Plane Bend (ortho-disubstituted)
~740	Strong	C-H Out-of-Plane Bend (ortho-disubstituted)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within a molecule. **2-Nitrotoluene** exhibits a strong absorption in the UV region, characteristic of a nitro-substituted aromatic compound.

λ_{\max} (nm)	Molar Absorptivity (ϵ)	$\log(\epsilon)$	Solvent	Electronic Transition
259	~5250	3.72	Alcohol	$\pi \rightarrow \pi^*$

Citation for all data in the table:[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR reveals the chemical environment and connectivity of hydrogen atoms. The spectrum of **2-nitrotoluene** shows distinct signals for the methyl protons and the four aromatic protons, whose chemical shifts are influenced by the electron-withdrawing nitro group.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.90 - 7.93	Multiplet (m)	1H	H-3 (ortho to NO ₂)
~7.45 - 7.50	Multiplet (m)	1H	H-5 (para to CH ₃)
~7.30 - 7.33	Multiplet (m)	2H	H-4, H-6
~2.55 - 2.56	Singlet (s)	3H	Methyl (CH ₃)

Data compiled from spectra obtained at 400 MHz in CDCl₃.[\[3\]](#)[\[4\]](#)

¹³C NMR Spectroscopy

Carbon-13 NMR identifies the different carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
149.3	C-2 (C-NO ₂)
133.7	C-4
132.2	C-6
127.5	C-5
124.3	C-3
120.0	C-1 (C-CH ₃)
20.1	Methyl (CH ₃)

Data compiled from spectra obtained in CDCl₃.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns. The standard method for a volatile compound like **2-nitrotoluene** is Electron Ionization (EI).

m/z	Relative Intensity (%)	Assignment
137	~45%	$[M]^+$ (Molecular Ion)
120	~88%	$[M-OH]^+$
92	~45%	$[M-NO_2]^+$ or $[C_7H_8]^+$
91	~48%	$[C_7H_7]^+$ (Tropylium ion)
65	~100% (Base Peak)	$[C_5H_5]^+$
39	~24%	$[C_3H_3]^+$

Data compiled from Electron Ionization (EI) at 70 eV.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared absorption spectrum of neat (undiluted) liquid **2-nitrotoluene**.

Methodology:

- Sample Preparation: As **2-nitrotoluene** is a liquid at room temperature, the spectrum is acquired as a thin film.[\[7\]](#)[\[8\]](#)
- Cell Assembly: Place one drop of pure **2-nitrotoluene** onto the surface of a polished salt plate (e.g., NaCl or KBr). Carefully place a second salt plate on top to sandwich the liquid, allowing it to spread into a thin, uniform film.[\[7\]](#)[\[9\]](#)

- **Instrument Setup:** Place the assembled salt plates into the sample holder of the Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Collect a background spectrum of the empty beam path. Subsequently, acquire the sample spectrum over a typical range of 4000 cm^{-1} to 400 cm^{-1} .
- **Data Processing:** The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After analysis, disassemble the plates, clean them thoroughly with a dry, volatile solvent (e.g., isopropanol or acetone), and store them in a desiccator to prevent damage from moisture.^{[7][9]}

UV-Visible Spectroscopy Protocol

Objective: To measure the UV-Vis absorption spectrum of **2-nitrotoluene** and determine its wavelength of maximum absorbance (λ_{max}).

Methodology:

- **Solvent Selection:** Choose a UV-transparent solvent in which **2-nitrotoluene** is soluble. Common choices include ethanol, methanol, or hexane. The solvent must not absorb in the region of interest (typically 200-400 nm).^[10]
- **Sample Preparation:** Prepare a dilute stock solution of **2-nitrotoluene** of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
- **Instrument Setup:** Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up for at least 20 minutes to ensure a stable output.
- **Baseline Correction:** Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-400 nm).

- **Data Acquisition:** Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder and acquire the absorption spectrum.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}) and record the absorbance value. If the concentration is known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert Law ($A = \epsilon cl$).[\[11\]](#)

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **2-nitrotoluene**.

Methodology:

- **Solvent Selection:** Use a deuterated solvent to avoid large solvent signals in the ^1H NMR spectrum. Chloroform-d (CDCl_3) is a common and effective solvent for **2-nitrotoluene**. The deuterium signal is also used by the instrument for field-frequency locking.[\[12\]](#)[\[13\]](#)
- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-nitrotoluene** for ^1H NMR (or 50-100 mg for ^{13}C NMR) in 0.6-0.7 mL of CDCl_3 in a small vial.[\[13\]](#)[\[14\]](#) Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles, which can degrade spectral quality. The liquid height should be approximately 4-6 cm.[\[14\]](#)
- **Instrument Setup:** Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer magnet.
- **Data Acquisition:** The instrument operator will tune and shim the magnetic field to optimize its homogeneity. Standard acquisition programs for ^1H and $^{13}\text{C}\{^1\text{H}\}$ (proton-decoupled) spectra are then executed.
- **Data Processing:** The raw data (Free Induction Decay, FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased,

baseline-corrected, and calibrated using the TMS signal (or the residual solvent signal, e.g., CHCl_3 at 7.26 ppm) as a reference.[14]

Mass Spectrometry Protocol

Objective: To obtain the electron ionization mass spectrum of **2-nitrotoluene** to confirm its molecular weight and analyze its fragmentation pattern.

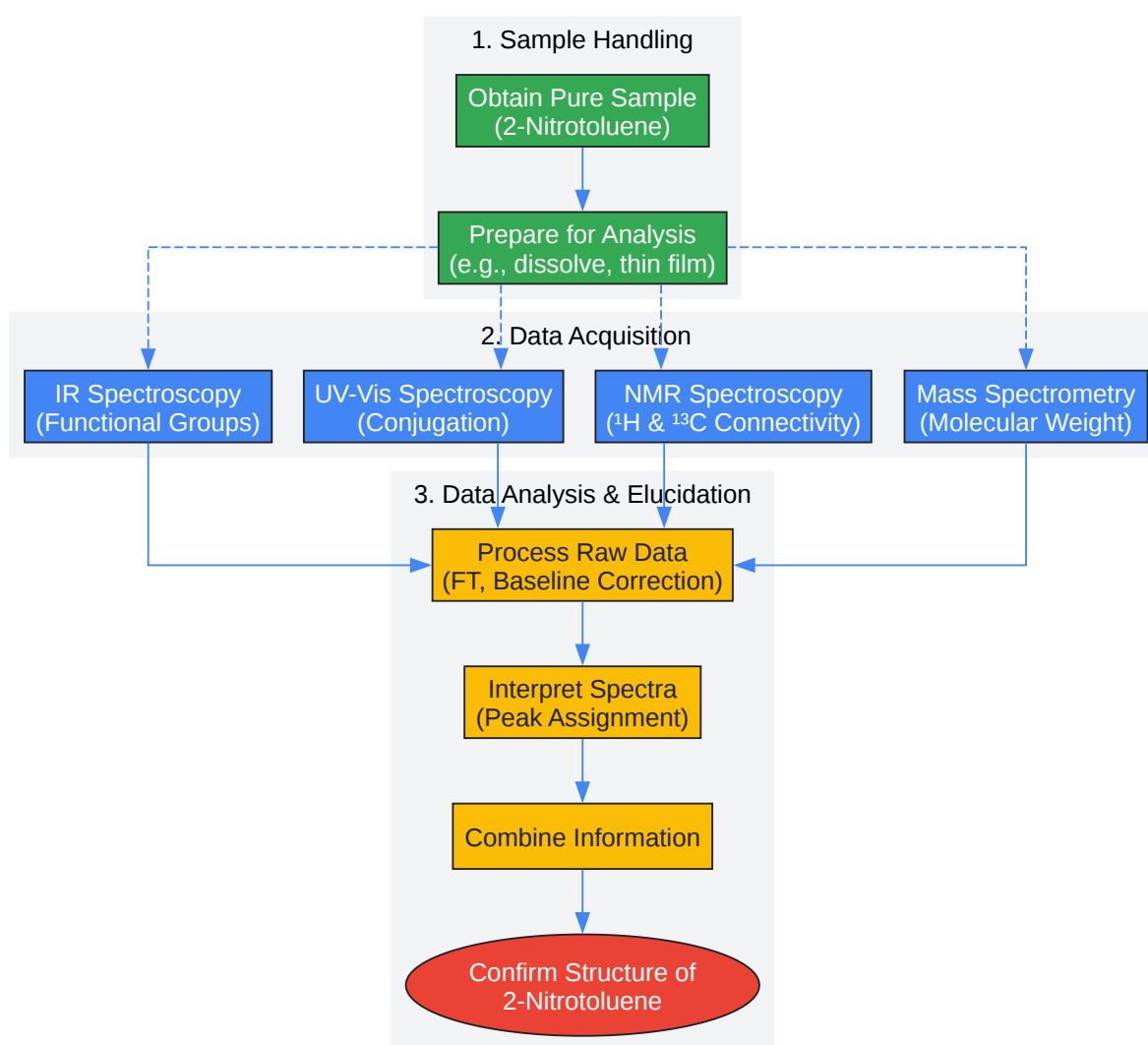
Methodology:

- **Ionization Method:** Electron Ionization (EI) is the standard method for volatile, thermally stable small organic molecules.[4]
- **Sample Introduction:** Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is vaporized in a high-vacuum environment.
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (conventionally 70 eV).[4][15] This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion ($[\text{M}]^+$).
- **Fragmentation:** The high energy of the EI process imparts excess internal energy to the molecular ion, causing it to fragment into smaller, characteristic ions and neutral radicals.
- **Mass Analysis:** The resulting ions (molecular and fragment) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[15]
- **Detection:** An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.
- **Data Analysis:** The spectrum is plotted as relative intensity versus m/z . The peak with the highest m/z (if present) corresponds to the molecular ion, and its mass confirms the molecular weight of the compound. The fragmentation pattern serves as a fingerprint for structural analysis.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships in the spectroscopic analysis of **2-nitrotoluene**.

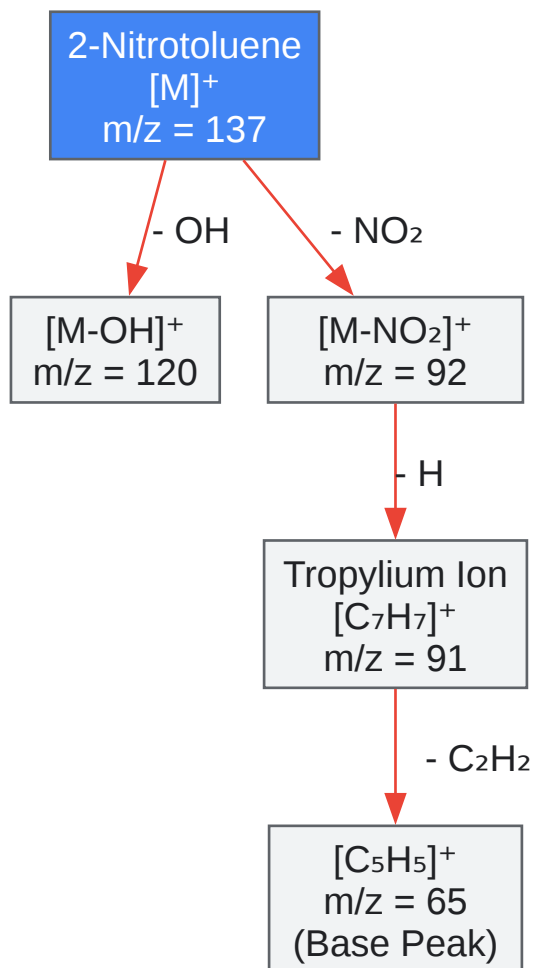
General Spectroscopic Analysis Workflow



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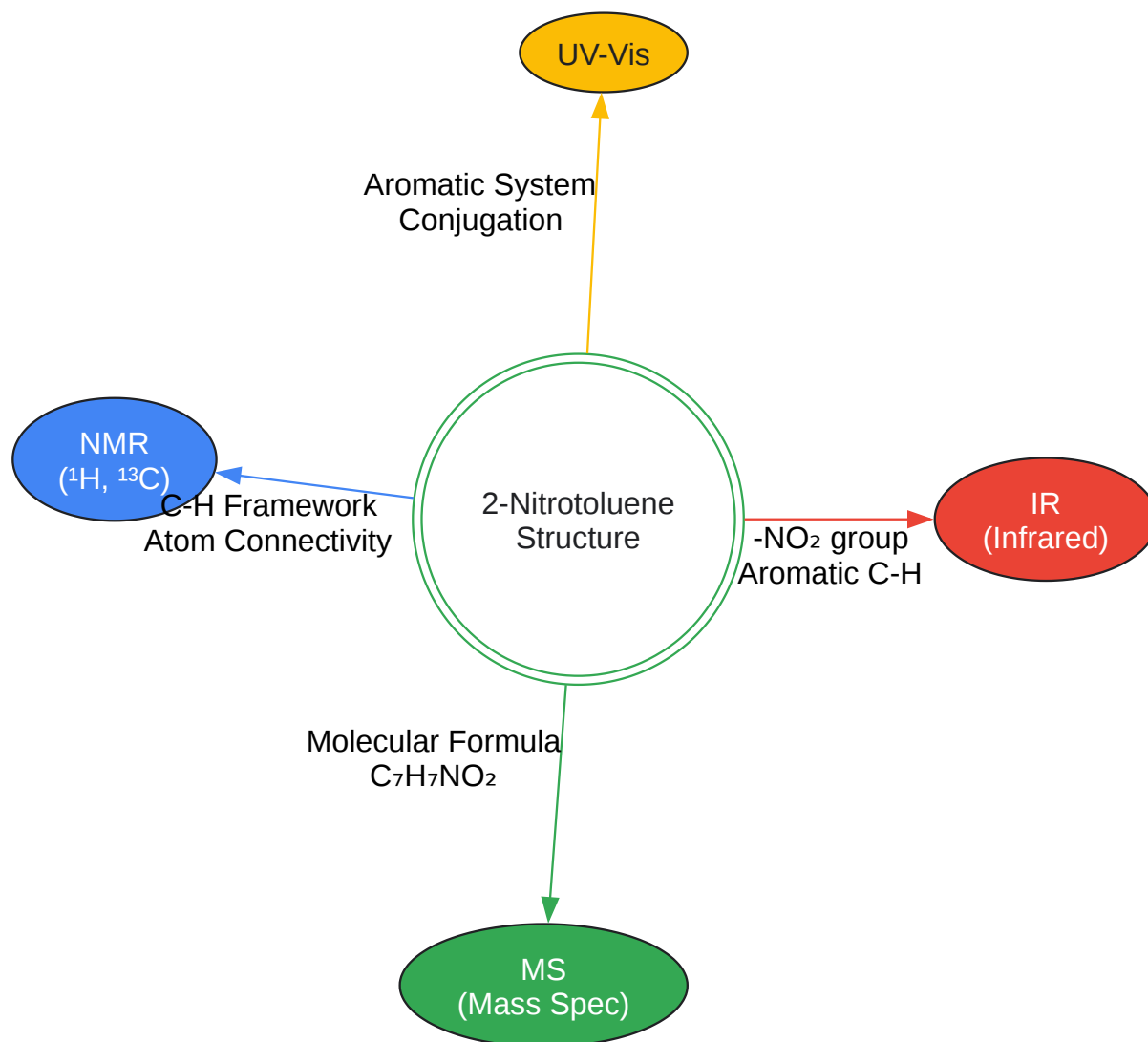
Caption: Workflow for the spectroscopic identification of a chemical compound.

Mass Spectrometry Fragmentation of 2-Nitrotoluene

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Caption: Primary fragmentation pathway of **2-nitrotoluene** in EI-MS.

Interrelation of Spectroscopic Techniques for Structure Elucidation



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- To cite this document: BenchChem. [Spectroscopic data of 2-Nitrotoluene (IR, UV, NMR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074249#spectroscopic-data-of-2-nitrotoluene-ir-uv-nmr-mass-spec]

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